4-[(1-{[(4-acetylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide
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Overview
Description
4-[(1-{[(4-acetylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines.
Preparation Methods
The synthesis of 4-[(1-{[(4-acetylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . Industrial production methods often involve the use of high-temperature and high-pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the acetylphenyl group.
Common reagents used in these reactions include potassium carbonate, ethanol, and ethylene glycol . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(1-{[(4-acetylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a PARP-1 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells. This leads to the accumulation of DNA damage and ultimately cell death .
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as thieno[3,4-b]pyridine derivatives . What sets 4-[(1-{[(4-acetylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide apart is its unique structure, which imparts specific biological activities and chemical properties .
Properties
Molecular Formula |
C25H29N4O5S+ |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
4-[[1-[2-(4-acetylanilino)-2-oxoethyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-3-yl]methyl]-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H28N4O5S/c1-15(30)17-7-9-19(10-8-17)27-21(31)14-28-20-11-12-35-22(20)24(33)29(25(28)34)13-16-3-5-18(6-4-16)23(32)26-2/h7-12,16,18,22H,3-6,13-14H2,1-2H3,(H-,26,27,30,31,32)/p+1 |
InChI Key |
GDURQOSTVPOADO-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC |
Origin of Product |
United States |
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